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Compound of Interest

Compound Name: SWi157765

Cat. No.: B10831315

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). It
has demonstrated particular efficacy in non-small cell lung cancer (NSCLC) cells harboring
concurrent mutations in KRAS and KEAP1. These mutations lead to a metabolic dependency
on GLUTS8, making it a promising therapeutic target. This document provides detailed protocols
for determining the optimal concentration of SW157765 for in vitro cell culture experiments,
focusing on cell viability and functional glucose uptake assays.

Mechanism of Action: The KRAS-NRF2-GLUTS8 Axis

In normal cells, the KEAP1 protein acts as a negative regulator of NRF2, a transcription factor
that controls the expression of antioxidant and detoxification genes. Mutations in KEAP1, often
found alongside KRAS mutations in NSCLC, lead to the constitutive activation of NRF2. This
chronic NRF2 activation, in concert with oncogenic KRAS signaling, reprograms cellular
metabolism. This reprogramming includes an increased reliance on specific nutrient
transporters, such as GLUTS, to fuel rapid cell growth and proliferation. SW157765 exploits this
dependency by selectively inhibiting GLUTS, thereby starving the cancer cells of a critical
nutrient supply.
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Caption: Signaling pathway of SW157765 in KRAS/KEAP1 mutant NSCLC.

Experimental Protocols

Determining the optimal concentration of SW157765 requires a systematic approach,
beginning with a broad range-finding experiment followed by a more precise determination of
the half-maximal inhibitory concentration (IC50).

Protocol 1: Determining the IC50 of SW157765 using a
Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of SW157765 that inhibits the
metabolic activity of a cell population by 50%.

Materials:

SW157765

Target cancer cell line (e.g., KRAS/KEAP1 mutant NSCLC cell line)

Complete cell culture medium

96-well cell culture plates
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO (Dimethyl sulfoxide)
o Phosphate-buffered saline (PBS)
o Multichannel pipette
» Plate reader
Procedure:
o Cell Seeding:
o Trypsinize and count cells.

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete culture medium.

o Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

o Compound Preparation and Treatment:

[¢]

Prepare a 10 mM stock solution of SW157765 in DMSO.

o Perform serial dilutions of the SW157765 stock solution in complete culture medium to
create a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 uM).

o Include a vehicle control (medium with the same final concentration of DMSO as the
highest SW157765 concentration) and a no-treatment control (medium only).

o Carefully remove the medium from the wells and add 100 pL of the prepared compound
dilutions.

e |ncubation:

o Incubate the plate for a duration relevant to the expected effect of the compound, typically
48 or 72 hours.
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e MTT Assay:
o Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.
o Incubate for 2-4 hours at 37°C until formazan crystals are visible.

o Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the

formazan crystals.
o Gently shake the plate for 5 minutes to ensure complete dissolution.
o Data Acquisition and Analysis:
o Measure the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

o Plot the percent cell viability against the logarithm of the SW157765 concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.
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Caption: Workflow for determining the 1C50 of SW157765.
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Protocol 2: Measuring the Functional Effect of
SW157765 using a 2-Deoxyglucose (2-DG) Uptake Assay

This protocol measures the direct inhibitory effect of SW157765 on glucose uptake.
Materials:

e SW157765

e Target cancer cell line

o Complete cell culture medium and glucose-free medium

o 2-Deoxy-D-[3H]glucose or a fluorescent 2-DG analog (e.g., 2-NBDG)

o 24-well cell culture plates

e Lysis buffer

Scintillation counter or fluorescence plate reader
Procedure:
e Cell Seeding:
o Seed cells in a 24-well plate and grow to 80-90% confluency.
e Pre-treatment with SW157765:
o Wash cells with glucose-free medium.

o Treat cells with various concentrations of SW157765 (based on the IC50 results from
Protocol 1) in glucose-free medium for 1-4 hours. Include a vehicle control.

e 2-DG Uptake:

o Add radio-labeled 2-DG or a fluorescent 2-DG analog to each well at a final concentration
of 0.5-1.0 uCi/mL or as recommended by the manufacturer.
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o Incubate for 15-30 minutes at 37°C.

e Termination of Uptake:

o Rapidly wash the cells three times with ice-cold PBS to stop the uptake.
e Cell Lysis and Measurement:

o Lyse the cells with a suitable lysis buffer.

o If using radio-labeled 2-DG, measure the radioactivity in the cell lysates using a
scintillation counter.

o If using a fluorescent 2-DG analog, measure the fluorescence using a fluorescence plate
reader.

o Data Analysis:
o Normalize the 2-DG uptake to the total protein concentration in each well.

o Calculate the percentage of 2-DG uptake inhibition for each SW157765 concentration
relative to the vehicle control.

Data Presentation: Hypothetical Results

The following tables present hypothetical data to illustrate the expected outcomes of the
described experiments. Researchers should generate their own data for specific cell lines and
experimental conditions.

Table 1: Hypothetical Cell Viability Data for SW157765 in a KRAS/KEAP1 Mutant NSCLC Cell
Line (48h Treatment)
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SW157765 Concentration

Average Absorbance (570

% Cell Viability

(M) nm)

0 (Vehicle) 1.25 100%
0.1 1.22 97.6%
1 1.05 84.0%
5 0.68 54.4%
10 0.45 36.0%
25 0.22 17.6%
50 0.10 8.0%
100 0.05 4.0%

Table 2: Hypothetical 2-Deoxyglucose Uptake Inhibition by SW157765

SW157765 Concentration

Average 2-DG Uptake

% Inhibition of Glucose

(M) (CPMlug protein) Uptake
0 (Vehicle) 550 0%

1 440 20.0%
5 297 46.0%
10 187 66.0%
25 99 82.0%
50 55 90.0%

Conclusion

The optimal concentration of SW157765 for cell culture experiments is dependent on the

specific cell line and the experimental endpoint. By following the detailed protocols for

determining the IC50 value through cell viability assays and confirming the functional inhibition

of glucose transport with a 2-DG uptake assay, researchers can confidently select appropriate
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concentrations for their studies. These application notes provide a comprehensive framework
for the effective in vitro investigation of SW157765.

 To cite this document: BenchChem. [Determining the Optimal Concentration of SW157765
for Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831315#optimal-concentration-of-sw157765-for-
cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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